4-Dodecylsulfanyl-3-nitro-benzonitrile
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Overview
Description
4-Dodecylsulfanyl-3-nitro-benzonitrile is a chemical compound with the molecular formula C19H28N2O2S and a molecular weight of 348.511 g/mol . It is characterized by the presence of a dodecylsulfanyl group, a nitro group, and a benzonitrile moiety. This compound is often used in early discovery research due to its unique chemical properties .
Preparation Methods
The synthesis of 4-Dodecylsulfanyl-3-nitro-benzonitrile typically involves the reaction of 4-chloro-3-nitrobenzonitrile with dodecanethiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures
Chemical Reactions Analysis
4-Dodecylsulfanyl-3-nitro-benzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dodecylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Dodecylsulfanyl-3-nitro-benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Dodecylsulfanyl-3-nitro-benzonitrile is not well-documented. its chemical structure suggests that it can interact with various molecular targets through its nitro and sulfanyl groups. These interactions may involve electron transfer, nucleophilic attack, or coordination with metal ions .
Comparison with Similar Compounds
Similar compounds to 4-Dodecylsulfanyl-3-nitro-benzonitrile include:
4-Dodecylsulfanylbenzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzonitrile: Lacks the dodecylsulfanyl group, affecting its solubility and reactivity.
4-Dodecylsulfanyl-2-nitrobenzonitrile: The position of the nitro group is different, which can influence its chemical behavior.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C19H28N2O2S |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
4-dodecylsulfanyl-3-nitrobenzonitrile |
InChI |
InChI=1S/C19H28N2O2S/c1-2-3-4-5-6-7-8-9-10-11-14-24-19-13-12-17(16-20)15-18(19)21(22)23/h12-13,15H,2-11,14H2,1H3 |
InChI Key |
GDZHEGWOXUHGCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=C(C=C(C=C1)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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